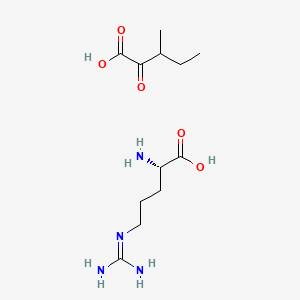

L-Arginine mono(3-methyl-2-oxovalerate)

Description

Properties

CAS No. |

72090-04-1 |

|---|---|

Molecular Formula |

C12H24N4O5 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxopentanoic acid |

InChI |

InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-4(2)5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9)/t4-;/m0./s1 |

InChI Key |

MOCGEIVEEZEZCF-WCCKRBBISA-N |

Isomeric SMILES |

CCC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

CCC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Chemical Synthesis and Characterization:

Method Development: The initial focus must be on the chemical synthesis of L-Arginine mono(3-methyl-2-oxovalerate). This would involve adapting established salt formation techniques, such as those used for L-arginine hydrochloride or other amino acid salts. google.com Optimization of reaction conditions (solvents, temperature, stoichiometry) and purification methods (crystallization, chromatography) will be essential.

Structural and Physicochemical Analysis: Once synthesized, the compound must be rigorously characterized using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure. Its fundamental physicochemical properties, including solubility, pKa, and stability, must be determined.

In Vitro and Cell Culture Studies:

Metabolic Fate: Utilize cell culture models (e.g., hepatocytes, endothelial cells, neurons) to study the uptake and metabolic fate of the compound. This will help determine if it acts merely as a pro-drug for its components or has intrinsic activity.

Biological Effect Profiling: Assess the compound's effect on key cellular processes. This includes measuring nitric oxide production in endothelial cells, studying its impact on the BCKDC enzyme complex, and evaluating its influence on cell viability and proliferation in various cell lines.

Preclinical in Vivo Research:

Pharmacokinetic and Toxicological Studies: Animal models will be necessary to study the pharmacokinetics of the compound. These studies would track the levels of the intact salt, L-arginine, and 3-methyl-2-oxovalerate in plasma and tissues over time. Acute and chronic toxicity studies are also a prerequisite to establish a safety profile.

Efficacy in Disease Models: Based on the properties of its constituents, the compound could be tested in animal models of relevant diseases. For instance, its potential to modulate vascular function could be explored in models of hypertension, while its impact on BCAA metabolism could be investigated in models of metabolic disorders.

Advanced Methodological Development:

Biotechnological Production: As research progresses, exploring enzymatic or microbial fermentation methods for the production of alpha-keto acids and L-arginine could offer more sustainable and environmentally friendly synthesis routes compared to purely chemical methods. nih.govresearchgate.netnih.gov

Targeted Delivery Systems: Should the compound demonstrate unique therapeutic potential, research into novel drug delivery systems could enhance its efficacy and targeting to specific tissues or organs.

By systematically pursuing these research avenues, the scientific community can move from a theoretical understanding based on constituent parts to a comprehensive, evidence-based profile of L-Arginine mono(3-methyl-2-oxovalerate).

Computational Modeling and in Vitro/ex Vivo Experimental Systems for L Arginine Mono 3 Methyl 2 Oxovalerate Research

Molecular Modeling and Computational Chemistry

Computational approaches provide a powerful lens for examining the interactions of L-Arginine mono(3-methyl-2-oxovalerate) at a molecular level. These in silico methods offer insights into the compound's potential biological targets and metabolic fate.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For L-Arginine mono(3-methyl-2-oxovalerate), this would involve modeling the interactions of both the L-arginine and the 3-methyl-2-oxovalerate components with various enzymes and receptors. For instance, docking studies could explore the binding of the L-arginine moiety to nitric oxide synthase (NOS) isoforms or arginase, key enzymes in arginine metabolism. nih.govnih.gov The 3-methyl-2-oxovalerate component, a branched-chain keto acid, could be docked into the active site of branched-chain α-keto acid dehydrogenase complex.

Binding affinity predictions, often expressed as a docking score or free energy of binding, quantify the strength of these interactions. nih.gov Lower binding energy values typically suggest a more stable and favorable interaction. These predictions are crucial for identifying high-probability biological targets for L-Arginine mono(3-methyl-2-oxovalerate) and for prioritizing experimental validation.

| Component | Potential Protein Target | Predicted Interaction | Significance |

|---|---|---|---|

| L-Arginine | Nitric Oxide Synthase (NOS) | Binding to the active site, serving as a substrate for nitric oxide production. | Investigating potential effects on vasodilation and cardiovascular function. ontosight.ai |

| L-Arginine | Arginase | Competitive binding at the active site, potentially inhibiting urea (B33335) cycle activity. | Understanding the compound's influence on arginine availability for other pathways. |

| 3-Methyl-2-oxovalerate | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Interaction with the E1 subunit, potentially influencing branched-chain amino acid metabolism. | Exploring effects on protein synthesis and energy metabolism. |

| L-Arginine | Cationic Amino Acid Transporters (CATs) | Docking to the substrate binding site to predict transport efficiency. encyclopedia.pub | Elucidating cellular uptake mechanisms. encyclopedia.pub |

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time. nih.gov For L-Arginine mono(3-methyl-2-oxovalerate), MD simulations can be employed to:

Analyze Conformational Flexibility: Determine the range of shapes (conformational ensemble) the compound can adopt in a biological environment, such as in aqueous solution or near a protein surface.

Study Interaction Stability: Assess the stability of the ligand-protein complexes predicted by docking. MD simulations can reveal whether the compound remains bound to the target protein over a simulated timeframe and can characterize the key intermolecular forces, such as hydrogen bonds and electrostatic interactions, that maintain the binding. acs.org

Elucidate Allosteric Effects: Investigate if the binding of L-Arginine mono(3-methyl-2-oxovalerate) to one site on a protein can induce conformational changes at a distant site, thereby modulating the protein's function.

These simulations offer a more realistic representation of the biological system compared to static docking models. acs.org

Computational tools can also be used to predict the metabolic fate of L-Arginine mono(3-methyl-2-oxovalerate). nih.govnih.gov By analyzing the chemical structure of its components, it is possible to identify potential sites of enzymatic transformation. For instance, the L-arginine moiety is a known substrate for NOS, arginase, and arginine decarboxylase. The 3-methyl-2-oxovalerate component is an intermediate in the catabolism of the branched-chain amino acid isoleucine.

In silico methods can model the reaction mechanisms of these metabolic transformations, providing insights into the transition states and energy barriers of the reactions. This information is valuable for understanding the metabolic pathways that L-Arginine mono(3-methyl-2-oxovalerate) is likely to enter and the potential metabolites that may be formed.

Controlled In Vitro and Ex Vivo Experimental Models

In vitro and ex vivo experimental systems provide a controlled environment to test the hypotheses generated from computational modeling and to elucidate the biological effects of L-Arginine mono(3-methyl-2-oxovalerate).

Cultured cells are a fundamental tool for studying the effects of L-Arginine mono(3-methyl-2-oxovalerate) at a cellular level. Different cell types can be chosen based on the biological question of interest:

Endothelial Cells: To study the effects on nitric oxide production, vasodilation, and other aspects of vascular function. nih.gov

Hepatocytes (Liver Cells): To investigate the compound's metabolism, including its role in the urea cycle and gluconeogenesis.

Myocytes (Muscle Cells): To examine the influence on protein synthesis, energy metabolism, and muscle function.

Immune Cells (e.g., T-cells, Macrophages): To explore potential immunomodulatory effects, as arginine metabolism is crucial for immune cell function. nih.govnih.gov

In these cellular systems, researchers can measure changes in metabolite levels, enzyme activities, protein expression, and the activation of signaling pathways in response to treatment with L-Arginine mono(3-methyl-2-oxovalerate).

Organ and tissue explant models, which involve the use of isolated organs or tissue slices, provide a more complex and physiologically relevant context for metabolic studies compared to cultured cells. kazanmedjournal.ru For L-Arginine mono(3-methyl-2-oxovalerate) research, these models could include:

Isolated Perfused Liver: To study the hepatic metabolism of the compound in a whole-organ setting.

Isolated Blood Vessels: To directly measure the effects on vasodilation and vascular reactivity. nih.gov

Skeletal Muscle Tissue Slices: To investigate the impact on muscle protein turnover and glucose metabolism.

Adipose Tissue Explants: To explore effects on lipolysis and adipokine secretion.

| Model System | Research Focus | Potential Endpoints |

|---|---|---|

| Endothelial Cell Culture | Nitric oxide production, vascular cell adhesion molecule expression. | Nitrite/nitrate levels, Western blot for eNOS and VCAM-1. |

| Hepatocyte Culture | Urea cycle activity, gluconeogenesis, metabolism of the compound. | Urea production, glucose release, LC-MS/MS analysis of metabolites. |

| Isolated Aortic Rings | Vasodilatory properties. | Measurement of isometric tension in response to vasoconstrictors and vasodilators. |

| Skeletal Muscle Explants | Protein synthesis and breakdown. | Incorporation of radiolabeled amino acids, measurement of protein degradation markers. |

Enzyme Assays for Direct Biochemical Characterization

The direct biochemical characterization of L-Arginine mono(3-methyl-2-oxovalerate) through enzyme assays is essential for elucidating its metabolic fate and physiological effects. As a salt, in aqueous solution, the compound dissociates into its constituent molecules: L-Arginine and 3-methyl-2-oxovalerate. Therefore, enzyme assays would logically focus on the well-established enzymatic pathways of these two individual components.

The primary enzymatic pathways influenced by L-Arginine are the Nitric Oxide Synthase (NOS) and Arginase pathways. researchgate.net Concurrently, 3-methyl-2-oxovaleric acid, a branched-chain α-keto acid (BCAA), is a key substrate in the catabolism of isoleucine, primarily regulated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex and its associated kinase (BCKDK). nih.govnih.gov

Enzyme assays for L-Arginine mono(3-methyl-2-oxovalerate) would therefore investigate its potential to act as a substrate, inhibitor, or modulator of these key enzymes.

Nitric Oxide Synthase (NOS) Assays

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine. sigmaaldrich.com There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). sigmaaldrich.com Enzyme assays for NOS activity are critical to determine if the L-Arginine component of the compound serves as a substrate for NO production.

Commonly, NOS activity is measured by monitoring the conversion of L-Arginine to L-Citrulline or by detecting the production of nitric oxide. sigmaaldrich.comnih.gov Spectrophotometric methods, such as the Griess assay, are frequently employed to quantify nitrite, a stable and oxidized product of nitric oxide. sigmaaldrich.combioassaysys.com Fluorometric assays are also available and offer high sensitivity. abcam.com

A typical research approach would involve incubating purified NOS isoforms or cell/tissue lysates containing NOS with L-Arginine mono(3-methyl-2-oxovalerate) and necessary cofactors like NADPH and tetrahydrobiopterin. sigmaaldrich.com The reaction products would then be quantified to determine key kinetic parameters.

Arginase Assays

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea, representing a competing pathway to NOS. sigmaaldrich.com There are two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial). sigmaaldrich.com Investigating the interaction of L-Arginine mono(3-methyl-2-oxovalerate) with arginase is crucial to understand its influence on the balance between NO production and the urea cycle.

Arginase activity is typically determined by quantifying the amount of urea produced from the enzymatic reaction. sigmaaldrich.comworthington-biochem.com This can be achieved through colorimetric assays where urea reacts with a specific reagent to produce a colored product. sigmaaldrich.comassaygenie.com These assays can be adapted for high-throughput screening in microplate formats. nih.gov

Kinetic studies would assess whether the L-Arginine moiety of the compound acts as a substrate for arginase and would determine parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). nih.gov

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex and Kinase (BCKDK) Assays

The 3-methyl-2-oxovalerate component is a substrate for the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH). wikipedia.org This complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from the breakdown of leucine, isoleucine, and valine. bmrservice.com The activity of the BCKDH complex is regulated by phosphorylation (inactivation) and dephosphorylation, a process controlled by BCKDH kinase (BCKDK). nih.gov

Assays for the BCKDH complex often measure the reduction of NAD+ to NADH, which can be monitored spectrophotometrically. bmrservice.com The activity of BCKDK can be indirectly assessed by measuring the activity of the BCKDH complex, as BCKDK phosphorylates and inactivates it. nih.gov The effect of 3-methyl-2-oxovalerate from the compound can be studied to see if it acts as a substrate for the BCKDH complex or as a modulator of BCKDK activity. nih.govsigmaaldrich.com

The following table summarizes the key enzyme assays relevant to the biochemical characterization of L-Arginine mono(3-methyl-2-oxovalerate):

| Enzyme/Complex | Component of L-Arginine mono(3-methyl-2-oxovalerate) Involved | Rationale for Assay | Typical Assay Principle | Key Parameters Measured |

| Nitric Oxide Synthase (NOS) | L-Arginine | To determine if the compound can serve as a substrate for nitric oxide (NO) production. | Colorimetric (Griess Assay), Fluorometric, or Radiometric detection of NO or L-Citrulline. sigmaaldrich.comnih.govabcam.com | Km, Vmax, IC50 (if inhibitory) |

| Arginase | L-Arginine | To assess the compound's role as a substrate in the urea cycle, competing with the NOS pathway. | Colorimetric quantification of urea produced from L-Arginine hydrolysis. sigmaaldrich.comassaygenie.com | Km, Vmax |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | 3-methyl-2-oxovalerate | To evaluate if the keto acid component is a substrate for this key enzyme in branched-chain amino acid catabolism. | Spectrophotometric measurement of NADH production. bmrservice.com | Km, Vmax |

| Branched-Chain α-Keto Acid Dehydrogenase Kinase (BCKDK) | 3-methyl-2-oxovalerate | To investigate potential allosteric regulation of the BCKDH complex by the keto acid. | Measurement of BCKDH complex activity in the presence of the compound. nih.gov | Ki (inhibition constant), Ka (activation constant) |

Conclusions and Prospective Research Directions for L Arginine Mono 3 Methyl 2 Oxovalerate

Synthesis of Current Academic Understanding

A comprehensive understanding of L-Arginine mono(3-methyl-2-oxovalerate) must be inferred from the well-established roles of its parent molecules: L-arginine and 3-methyl-2-oxovaleric acid.

L-Arginine: This semi-essential amino acid is a cornerstone of multiple physiological pathways. nih.gov It is a crucial component in protein synthesis and a key intermediate in the urea (B33335) cycle. wikipedia.orgdiva-portal.org The most therapeutically significant role of L-arginine is as the direct precursor to nitric oxide (NO), a potent vasodilator essential for endothelial function and blood pressure regulation. nih.govnih.govmedicalnewstoday.com Due to its role in NO production, L-arginine has been investigated for its potential benefits in managing cardiovascular conditions such as angina, hypertension, and preeclampsia. nih.govmayoclinic.org Furthermore, L-arginine is involved in immune cell signaling and has been studied for its potential to reduce hospital-acquired infections in surgical patients. nih.gov

3-Methyl-2-oxovaleric acid: This compound, also known as α-keto-β-methylvaleric acid, is a branched-chain keto acid (BCKA). nih.govnih.gov It is a key metabolite in the catabolic pathway of the branched-chain amino acid (BCAA) isoleucine. nih.govrupahealth.com In healthy individuals, 3-methyl-2-oxovaleric acid is an intermediate that is further broken down by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). nih.govrupahealth.com However, elevated levels of this keto acid are a significant clinical marker for certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). nih.govrupahealth.com In MSUD, a deficiency in the BCKDC enzyme leads to the accumulation of BCAAs and their corresponding ketoacids, including 3-methyl-2-oxovaleric acid, which can act as a neurotoxin and lead to severe neurological complications. rupahealth.comhealthmatters.iohmdb.ca

Inferred Understanding of the Compound: L-Arginine mono(3-methyl-2-oxovalerate) is an ionic salt. Its synthesis would likely involve a standard acid-base reaction between the basic guanidinium (B1211019) group of L-arginine and the acidic carboxylic acid group of 3-methyl-2-oxovaleric acid. While specific synthesis protocols for this exact salt are not published, methods for creating other L-arginine salts and esters, such as the hydrochloride salt or various alkyl esters, are well-documented and could be adapted. google.comacs.org These methods often involve reacting L-arginine with the corresponding acid in a suitable solvent, followed by purification and crystallization. google.com

The biological activity of the compound would be expected to derive from the combined or synergistic effects of its two components upon dissociation in a physiological environment. Theoretically, it could serve as a delivery vehicle for both L-arginine and 3-methyl-2-oxovalerate. This could be relevant in research contexts where the metabolic interplay between nitric oxide pathways (influenced by L-arginine) and BCAA metabolism (involving 3-methyl-2-oxovalerate) is being investigated.

Identification of Critical Unanswered Questions in the Field

The primary and most critical unanswered question is the very existence and characterization of L-Arginine mono(3-methyl-2-oxovalerate) as a synthesized and isolated compound. The absence of dedicated research literature gives rise to a series of fundamental questions:

Synthesis and Stability: What is the most efficient and scalable method for the synthesis of L-Arginine mono(3-methyl-2-oxovalerate)? What are its physical and chemical properties, such as melting point, solubility in various solvents, and stability under different temperature and pH conditions?

Pharmacokinetics: If administered, how is the compound absorbed, distributed, metabolized, and excreted? Does it dissociate into L-arginine and 3-methyl-2-oxovalerate immediately upon absorption, or does the salt have its own unique pharmacokinetic profile?

Pharmacodynamics and Biological Activity: Does the compound possess any unique biological activities beyond those of its individual components? Is there a synergistic or antagonistic interaction between L-arginine and 3-methyl-2-oxovalerate when delivered as a single molecule?

Metabolic Impact: How would the administration of this compound affect the metabolic pathways in which its components are involved? For example, would it simultaneously influence nitric oxide production and branched-chain amino acid metabolism? Could it have a therapeutic or detrimental effect in conditions of metabolic stress or disease, such as MSUD or cardiovascular disorders?

Cellular Transport: How does the compound traverse cell membranes? Does it utilize existing amino acid or keto acid transporters, or does its structure necessitate a different mechanism?

Future Trajectories for Advanced Research and Methodological Development

Addressing the aforementioned unanswered questions requires a structured, multi-stage research program. The following trajectories outline a logical progression for future investigation.

Q & A

Q. How should researchers mitigate interference from endogenous compounds when quantifying L-Arginine mono(3-methyl-2-oxovalerate) in biological matrices?

- Methodological Answer: Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges isolates the compound from serum. Isotope dilution using ¹³C-labeled arginine corrects for matrix effects. Differential pulse voltammetry distinguishes electroactive analogs (e.g., asymmetric dimethylarginine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.